molecular formula C17H15ClFN5O3S2 B12396823 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

Cat. No.: B12396823
M. Wt: 455.9 g/mol
InChI Key: BRNKHERDLJYUNK-UHFFFAOYSA-N
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Description

5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring, a thiazole ring, and a sulfonamide group.

Preparation Methods

The synthesis of 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazine ring, followed by the introduction of the thiazole ring and the sulfonamide group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide stands out due to its unique combination of functional groups and structural features Similar compounds include other sulfonamide derivatives and pyrazine-based molecules

Properties

Molecular Formula

C17H15ClFN5O3S2

Molecular Weight

455.9 g/mol

IUPAC Name

5-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)

InChI Key

BRNKHERDLJYUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNC(=O)C2=NC=C(N=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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